molecular formula C22H33N3O6 B13398040 7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate

7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate

Cat. No.: B13398040
M. Wt: 435.5 g/mol
InChI Key: JQRZBPFGBRIWSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cilazapril is synthesized using ethyl R-2-(nitro or halo substituted benzene sulfonyloxy)-4-phenyl butyrate . The synthesis involves several steps, including the formation of the pyridazine ring and subsequent functional group modifications to yield the final product.

Industrial Production Methods

The industrial production of cilazapril involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and purification techniques to isolate cilazapril monohydrate in its desired form .

Chemical Reactions Analysis

Types of Reactions

Cilazapril undergoes various chemical reactions, including hydrolysis, which converts it to its active form, cilazaprilat . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of cilazapril include organic solvents, acids, bases, and catalysts. The hydrolysis reaction, for example, requires water and an acidic or basic environment to proceed efficiently .

Major Products Formed

The primary product formed from the hydrolysis of cilazapril is cilazaprilat, which is the active metabolite responsible for its therapeutic effects .

Properties

IUPAC Name

7-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRZBPFGBRIWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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